Benzamide, N-(1-amino-2-anthraquinonyl)-

Anthraquinone Dye Chemistry Positional Isomerism Vat and Disperse Dyes

Benzamide, N-(1-amino-2-anthraquinonyl)- (CAS 65894-77-1), also known as 1-amino-2-benzoylaminoanthraquinone or 1-A-2-Baa, is a C21H14N2O3 anthraquinonoid compound (MW 342.35 g/mol) bearing a primary amino group at position 1 and a benzamido substituent at position 2 of the anthracene-9,10-dione core. This 1,2-disubstitution pattern distinguishes it from the more common 1,4- and 1,5-amino-benzamido positional isomers and from the mono-substituted 1-benzamidoanthraquinone (MW 327.33 g/mol; CAS 3571-23-1) that lacks the 1-amino group.

Molecular Formula C21H14N2O3
Molecular Weight 342.3 g/mol
CAS No. 65894-77-1
Cat. No. B14466099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(1-amino-2-anthraquinonyl)-
CAS65894-77-1
Molecular FormulaC21H14N2O3
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N
InChIInChI=1S/C21H14N2O3/c22-18-16(23-21(26)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H,22H2,(H,23,26)
InChIKeyMVHHOZOFGMVJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-(1-amino-2-anthraquinonyl)- (CAS 65894-77-1): Core Identity for Anthraquinone-Based Procurement


Benzamide, N-(1-amino-2-anthraquinonyl)- (CAS 65894-77-1), also known as 1-amino-2-benzoylaminoanthraquinone or 1-A-2-Baa, is a C21H14N2O3 anthraquinonoid compound (MW 342.35 g/mol) bearing a primary amino group at position 1 and a benzamido substituent at position 2 of the anthracene-9,10-dione core . This 1,2-disubstitution pattern distinguishes it from the more common 1,4- and 1,5-amino-benzamido positional isomers and from the mono-substituted 1-benzamidoanthraquinone (MW 327.33 g/mol; CAS 3571-23-1) that lacks the 1-amino group . The compound is documented as an intermediate for anthraquinone dyes and has been specifically exploited in patents for quaternary ammonium dye derivatives targeting polyacrylonitrile fibers [1].

Why Generic Substitution of CAS 65894-77-1 with Other Amino-Benzamidoanthraquinones Fails


Amino-benzamidoanthraquinones are not interchangeable commodities; the position of the benzamido and amino groups on the anthraquinone nucleus dictates the compound's electronic absorption profile, chromatographic retention, dye shade, and synthetic reactivity [1]. Historical dye chemistry literature demonstrates that 1-amino-4-benzoylaminoanthraquinone yields red dyeings while the 1-amino-5-isomer gives bright yellow shades, and the 1-benzamido derivative (without the 1-NH2) exhibits entirely different tinctorial properties and fiber affinity [2]. The 1-amino-2-substitution pattern present in CAS 65894-77-1 offers a unique carbonylamino attachment point that enables downstream quaternisation chemistry not accessible from the 4- or 5-substituted isomers, directly impacting procurement decisions when the target application involves cationic dye synthesis for acrylics or specific photochemical derivatisation [3]. Substituting a positional isomer without verifying functional equivalence therefore risks mismatched spectral output, altered reactivity, or complete loss of application performance.

Quantitative Differentiation Evidence: Benzamide, N-(1-amino-2-anthraquinonyl)- vs. Closest Analogs


Distinct Dye Shade Conferred by Positional Substitution: 1-Amino-2-Benzamido vs. 1-Amino-4- and 1-Amino-5-Benzamido Isomers

The substitution position of the benzamido group on the aminoanthraquinone scaffold is the primary determinant of dye shade. Patent and industrial literature records that 1-amino-4-benzoylaminoanthraquinone (CAS 81-46-9) dyes textile substrates red, while 1-amino-5-benzoylaminoanthraquinone (CAS 117-06-6) yields bright yellow dyeings [1]. The 1-amino-2-benzamido isomer (CAS 65894-77-1) offers a third, structurally distinct option whose 2-position carbonylamino group orients the auxochrome differently from the 4- and 5-substituted congeners, producing a unique shade and substantivity profile exploited in cationic dye synthesis [2]. Although direct spectral λmax data for the 2-isomer has limited published availability, the class-level principle—that positional isomerism governs shade from yellow through red—is firmly established across multiple independent industrial disclosures [1][3].

Anthraquinone Dye Chemistry Positional Isomerism Vat and Disperse Dyes

Unique Synthetic Utility: 1-Amino-2-Anthraquinonyl Carbonylamino Scaffold as a Cationic Dye Precursor

US Patent 3,076,821 specifically claims (1-amino-2-anthraquinonyl carbonylamino)-alkyl quaternary ammonium salts synthesised from the 1-amino-2-anthraquinonyl carbonylamino precursor that corresponds to CAS 65894-77-1 [1]. The 2-position carbonylamino linkage provides the essential reactive handle for attaching alkyl quaternary ammonium side chains; this regiochemistry cannot be achieved using 1-amino-4- or 1-amino-5-benzamido isomers because the benzamido group in those compounds is positioned at non-equivalent ring carbons with different electronic environments and steric accessibility. The resulting quaternary ammonium dyes are explicitly designed for dyeing polyacrylonitrile (acrylic) fibres, a performance attribute tied directly to the 1-amino-2-substitution topology [1].

Cationic Dye Synthesis Quaternary Ammonium Anthraquinones Polyacrylonitrile Dyeing

Molecular Weight and Physicochemical Distinction from 1-Benzamidoanthraquinone (CAS 3571-23-1)

CAS 65894-77-1 (C21H14N2O3, MW 342.35) contains both a 1-amino group and a 2-benzamido group, whereas its close structural analog 1-benzamidoanthraquinone (CAS 3571-23-1; C21H13NO3, MW 327.33) lacks the 1-amino substituent . This difference of 15.02 g/mol (one NH vs. O) is accompanied by the addition of one hydrogen-bond donor, altering the compound's chromatographic retention, solubility, and hydrogen-bonding capacity. The calculated density for CAS 65894-77-1 is 1.425 g/cm³ with a boiling point of 520 °C at 760 mmHg . These physicochemical differences are sufficient to ensure distinct HPLC retention times and differential extraction behaviour relative to the non-amino analog, which is critical for analytical method development and quality control in procurement [1].

Physicochemical Properties Molecular Weight Differentiation HPLC Method Development

Chromatographic Adsorbability Ranking: Positional Effects on Alumina Retention

Rao et al. (1951) established a quantitative adsorption affinity ranking for aminoanthraquinone derivatives on alumina using benzene as mobile phase [1]. In this ranking, 1-benzamidoanthraquinone displays moderate adsorption strength, positioned between N-methyl-1-aminoanthraquinone and 1,4-bis-methylaminoanthraquinone. The addition of a second amino group (as in 1,2-diaminoanthraquinone) dramatically increases adsorption affinity—1,2-diaminoanthraquinone ranks among the strongest retained compounds in the series, above 1,4-diaminoanthraquinone and below only 1,4,5,8-tetraaminoanthraquinone and 2,6-diaminoanthraquinone [1]. By extrapolation, CAS 65894-77-1, which contains both a 1-amino group and a 2-benzamido group capable of hydrogen bonding, is predicted to exhibit significantly stronger alumina adsorption than the mono-benzamido analog (CAS 3571-23-1) and distinct retention from the 1,4- and 1,5-isomers, enabling chromatographic resolution from all three common positional variants.

Chromatographic Separation Adsorption Affinity Aminoanthraquinone Analytics

Photoinitiator Class Performance: Benzamido-Anthraquinones as LED Photoinitiating Systems

Zhang et al. (2019, 2020) demonstrated that 1-benzamidoanthraquinone (BAAQ), when combined with iodonium salt or TEAOH/PhC(=O)CH2Br co-initiators, functions as an efficient photoinitiator for both cationic and free-radical photopolymerisation under UV and visible LED irradiation [1][2]. In free-radical systems, the BAAQ/TEAOH/PhC(=O)CH2Br formulation exhibited the highest polymerisation efficiency under UV LED among the three monoamino-substituted anthraquinones tested (AAQ, MAAQ, BAAQ), outperforming 1-aminoanthraquinone (AAQ) under UV LED conditions [2]. Although these studies evaluated 1-benzamidoanthraquinone (without the 1-NH2), the benzamido pharmacophore responsible for the favourable absorption spectrum overlap with LED emission is retained in CAS 65894-77-1. The additional 1-amino substituent in the target compound is predicted to further red-shift absorption and modify the excited-state intersystem crossing efficiency based on established aminoanthraquinone structure-property relationships [3], potentially offering improved performance under visible (blue/green) LED wavelengths relative to the unsubstituted BAAQ.

Photopolymerisation LED Photoinitiators Cationic and Free-Radical Polymerisation

Procurement-Driven Application Scenarios for Benzamide, N-(1-amino-2-anthraquinonyl)- (CAS 65894-77-1)


Synthesis of Cationic (Quaternary Ammonium) Anthraquinone Dyes for Polyacrylonitrile Fibres

CAS 65894-77-1 is the designated starting material in US 3,076,821 for producing (1-amino-2-anthraquinonyl carbonylamino)-alkyl quaternary ammonium salts, a class of cationic dyes specifically engineered for polyacrylonitrile (acrylic) textile dyeing [1]. The 2-position carbonylamino group provides the sole reactive entry point for quaternisation chemistry; procurement of any other amino-benzamidoanthraquinone positional isomer precludes access to this patented dye class. This scenario is directly supported by the synthetic utility evidence in Section 3, Evidence Item 2 [1].

Quality Control and Isomer-Specific Analytical Method Development

The distinct molecular weight (342.35 g/mol vs. 327.33 g/mol for the non-amino analog), elevated boiling point (520 °C vs. 469.7 °C), and predicted differential chromatographic retention on alumina or reversed-phase HPLC columns enable unambiguous identification of CAS 65894-77-1 in the presence of common positional isomers [2]. Procurement specifications requiring isomerically pure material for dye intermediate or research use can be analytically enforced using these physicochemical and chromatographic differentiation points, as established in Section 3, Evidence Items 3 and 4 [2].

Development of Visible-Light LED Photoinitiator Systems for Photopolymerisation

Building on the demonstrated photoinitiation efficiency of the benzamidoanthraquinone scaffold under UV LED (Zhang et al., 2019, 2020) [3][4], CAS 65894-77-1 offers an investigational platform for extending photoinitiator activity into the visible spectrum via its additional 1-amino auxochrome. The predicted bathochromic shift from the amino substituent [5] positions this compound as a candidate for blue and green LED-curable formulations, distinguishing it from 1-benzamidoanthraquinone, which is optimised for UV LED. This application scenario derives from the class-level photoinitiator evidence in Section 3, Evidence Item 5 [3][4][5].

Structure-Activity Relationship (SAR) Studies in Anthraquinone Dye and Bioactive Molecule Research

The 1-amino-2-benzamido substitution pattern represents a less-explored isomer space compared to the industrially prevalent 1,4- and 1,5-substituted amino-benzamidoanthraquinones [6][7]. Researchers investigating how substitution position modulates DNA intercalation affinity, antitumor activity, or photophysical properties of amidoanthraquinones [7] require access to the complete isomer panel, of which CAS 65894-77-1 constitutes an essential but commercially less available member. The shade differentiation evidence (Section 3, Evidence Item 1) further supports its inclusion in systematic dye colour-structure relationship investigations [6].

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